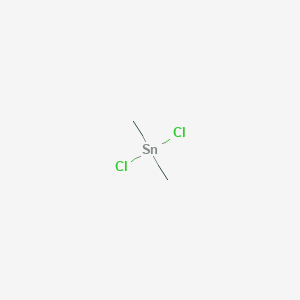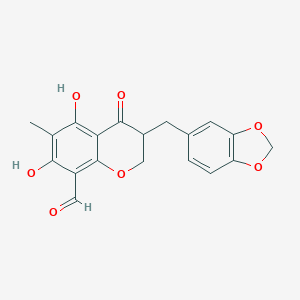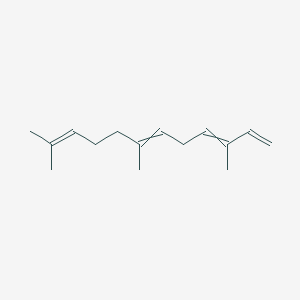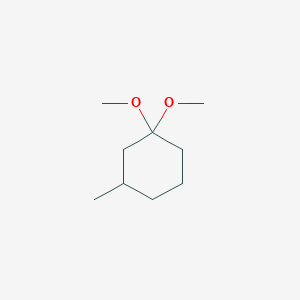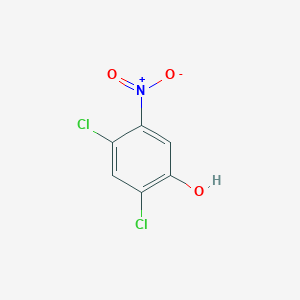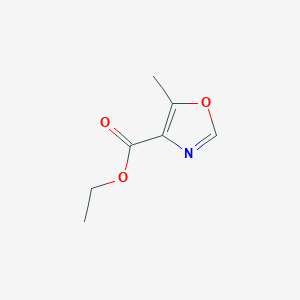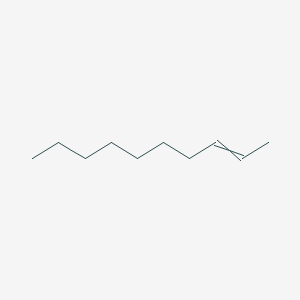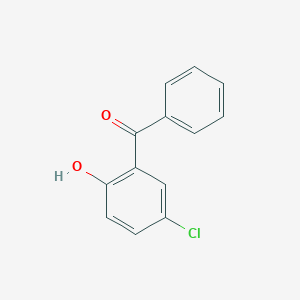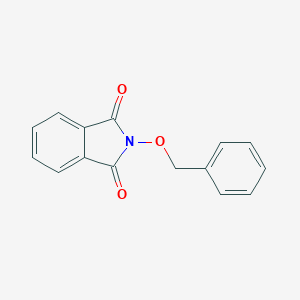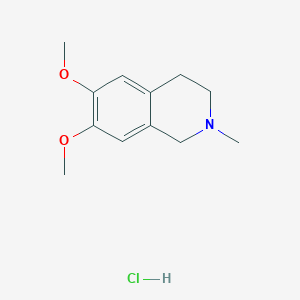
Kauran-16,17-diol
Overview
Description
Kauran-16,17-diol is a natural diterpenoid compound with the molecular formula C20H34O2. It is known for its significant biological activities, including anti-tumoral and apoptosis-inducing properties. This compound is derived from the kaurane skeleton, which is a common structure in various plant species .
Scientific Research Applications
Kauran-16,17-diol has a wide range of scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of other complex molecules.
Medicine: Its anti-tumoral properties make it a potential candidate for cancer research and drug development.
Mechanism of Action
Kauran-16,17-diol exerts its effects through several molecular targets and pathways. It down-regulates the Bcl-2 protein by disrupting the Ap-2α/Rb transcription activating complex, leading to the up-regulation of E2F1 in MCF-7 cells. This disruption induces apoptosis in cancer cells . Additionally, it inhibits nitric oxide production in LPS-stimulated RAW 264.7 macrophages, contributing to its anti-inflammatory properties .
Similar Compounds:
- ent-Kauran-16β,17-diol
- ent-Kauran-17,19-diol
- ent-Kauran-16β,17,19-triol
- ent-Kauran-16β,17-dimethoxy-19-oic acid
Comparison: this compound is unique due to its specific hydroxylation pattern at the 16 and 17 positions. This structural feature contributes to its distinct biological activities, such as its potent anti-tumoral and apoptosis-inducing properties. In comparison, other similar compounds may have different hydroxylation patterns or additional functional groups, leading to variations in their biological activities and applications .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Kauran-16,17-diol plays a crucial role in biochemical reactions, particularly in its interaction with enzymes, proteins, and other biomolecules. It has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages with an IC50 value of 17 μM . This inhibition is mediated through the down-regulation of Bcl-2 by disrupting the Ap-2α/Rb transcription activating complex and inducing E2F1 up-regulation in MCF-7 cells . Additionally, this compound interacts with various signaling pathways involved in inflammation and apoptosis, making it a potential candidate for anti-inflammatory and anti-cancer therapies .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In macrophages, it inhibits the production of reactive oxygen and nitrogen species, thereby enhancing the antioxidant defense mechanisms of cells . In LPS-stimulated monocytes/macrophages, this compound blocks the NF-κB pathway, which is involved in the transcription of pro-inflammatory cytokines such as IL-6, IL-12, and TNF-α . Furthermore, it promotes apoptosis in cancer cells by down-regulating Bcl-2 and up-regulating E2F1 . These cellular effects highlight the potential of this compound in modulating immune responses and inducing cell death in cancer cells.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules and signaling pathways. It down-regulates Bcl-2 by disrupting the Ap-2α/Rb transcription activating complex, leading to the up-regulation of E2F1 in MCF-7 cells . This disruption promotes apoptosis in cancer cells. Additionally, this compound inhibits the production of NO in LPS-stimulated RAW 264.7 macrophages by blocking the NF-κB pathway . These molecular interactions highlight the compound’s potential in modulating gene expression and enzyme activity to exert its therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability when stored at 4°C, protected from light, and in solvent at -80°C for up to 6 months . Over time, this compound continues to inhibit NO production and promote apoptosis in various cell lines .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory and antioxidant activities by inhibiting the production of reactive oxygen and nitrogen species . At higher doses, this compound may exhibit toxic or adverse effects, including potential cytotoxicity in non-cancerous cells . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to inflammation and apoptosis. It interacts with enzymes such as nitric oxide synthase (NOS) and cyclooxygenase (COX), inhibiting their activity and reducing the production of pro-inflammatory mediators . Additionally, this compound affects metabolic flux by modulating the levels of metabolites involved in oxidative stress and inflammation . These interactions underscore the compound’s potential in regulating metabolic pathways to exert its therapeutic effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with cellular membranes and transport proteins . These interactions facilitate the compound’s distribution to target sites where it can exert its therapeutic effects. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its delivery and efficacy in clinical applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm and interacts with various organelles, including the mitochondria and endoplasmic reticulum . These interactions are mediated by targeting signals and post-translational modifications that direct this compound to specific compartments within the cell . The subcellular localization of this compound is essential for its role in modulating cellular processes and exerting its therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Kauran-16,17-diol can be synthesized through several methods. One common synthetic route involves the use of ethanamine, N-[(3,5-dichlorophenyl)methylene]-2,2-diethoxy- as a starting material . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound often involves the extraction of the compound from natural sources, such as plants belonging to the Liliaceae family. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: Kauran-16,17-diol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional hydroxyl groups or convert hydroxyl groups to carbonyl groups.
Reduction: This reaction can reduce carbonyl groups to hydroxyl groups.
Substitution: This reaction can replace hydroxyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions include various hydroxylated and carbonylated derivatives of this compound .
properties
IUPAC Name |
(1S,4R,9R,10R,13S,14R)-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-14-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O2/c1-17(2)8-4-9-18(3)15(17)7-10-19-11-14(5-6-16(18)19)20(22,12-19)13-21/h14-16,21-22H,4-13H2,1-3H3/t14-,15+,16-,18+,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYWCTWYVKIBSA-ZYLYKIMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC34C2CCC(C3)C(C4)(CO)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCCC([C@H]1CC[C@]34[C@H]2CC[C@@H](C3)[C@](C4)(CO)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16836-31-0 | |
| Record name | Kauran-16,17-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016836310 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(Z)-2-nitroethenyl]benzene](/img/structure/B104005.png)

